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This technical guide provides an in-depth overview of the foundational research on the

properties of glucose oxidase (GOx). It is intended for researchers, scientists, and drug

development professionals, offering a detailed look at the core biochemical and biophysical

characteristics of this important enzyme as understood from its discovery and early

characterization. The guide summarizes key quantitative data, outlines historical experimental

protocols, and visualizes fundamental processes related to the enzyme.

Discovery and Early Sources
Glucose oxidase (EC 1.1.3.4), initially named "glucoseoxidase," was first discovered in 1925

by the Danish botanist Detlev Müller from the pressed aqueous sap of the fungus Aspergillus

niger.[1][2] He also identified a glucose oxidase-rich powder from the sap of Penicillium

glaucum.[1] Müller observed that in the presence of glucose, the enzyme consumed oxygen

and caused a drop in pH from approximately 5.5-6.6 to 4.0.[1] By 1928, he concluded that the

acidic product was gluconic acid.[1] This enzyme was later found to be identical to notatin, an

antibacterial substance extracted from Penicillium notatum, which produces hydrogen peroxide

in the presence of glucose.[3]

Catalytic Activity and Substrate Specificity
Glucose oxidase is an oxidoreductase that catalyzes the oxidation of β-D-glucose to D-

glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[4]

The D-glucono-δ-lactone then non-enzymatically hydrolyzes to gluconic acid.[5]
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The reaction proceeds via a Ping-Pong Bi Bi mechanism, where β-D-glucose oxidation and O₂

reduction occur in two distinct steps.[6] This high specificity for β-D-glucose was a key early

finding. Müller's initial research in 1925 noted the enzyme's specificity, observing that d-

fructose, d-galactose, pentoses, glycerol, and dihydroxyacetone were not oxidized.[1] While

highly specific for D-glucose, the enzyme can oxidize other monosaccharides, nitroalkanes,

and hydroxyl compounds to a lesser extent.[7]

Physicochemical Properties
Early research focused on characterizing the fundamental physicochemical properties of

glucose oxidase, primarily from Aspergillus niger.

3.1. Molecular Weight and Structure

Glucose oxidase is a dimeric glycoprotein, a homodimer composed of two identical subunits.

[3][7][8][9] The molecular weight can vary depending on the degree of glycosylation, typically

ranging from 130 to 175 kDa.[10] Each subunit contains a non-covalently bound flavin adenine

dinucleotide (FAD) coenzyme, which acts as the initial electron acceptor.[3][7]

3.2. pH and Temperature Optima

The optimal pH and temperature for glucose oxidase activity have been a central focus of its

characterization. The enzyme generally exhibits maximum activity in a slightly acidic

environment.

pH Optimum: The optimal pH for glucose oxidase from Aspergillus niger is consistently

reported to be around 5.5.[11][12] The enzyme is active within a pH range of 4 to 8, but the

activity decreases sharply below pH 5.0.[11][13] For glucose oxidase from Phanerochaete

chrysosporium, a broader optimal pH range of 4 to 5 has been reported.[14]

Temperature Optimum: The optimal temperature for glucose oxidase activity is generally

found to be between 30°C and 40°C.[2][11][12] For instance, GOx from one strain of

Aspergillus niger showed maximum activity at 40°C,[11][12] while another study reported an

optimum of 25°C with high activity between 20-35°C.[13]
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The following tables summarize the quantitative data on the properties of glucose oxidase
from various sources.

Table 1: Physicochemical and Kinetic Properties of Glucose Oxidase
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Property Value Source Organism Reference

Molecular Weight ~160 kDa Aspergillus niger [11]

175 kDa (Native)
Aspergillus niger UAF-

1
[11]

180 kDa (Native)
Phanerochaete

chrysosporium
[14]

pH Optimum 5.5
Aspergillus niger UAF-

1
[11][12]

5.0 Pseudomonas sp.

5.0 Actinomyces sp. [15]

4.0 - 5.0
Phanerochaete

chrysosporium
[14]

Temperature Optimum 40°C
Aspergillus niger UAF-

1
[11][12]

37°C Aspergillus niger [2]

27°C Pseudomonas sp. [15]

30°C Actinomyces sp. [15]

Michaelis Constant

(Kₘ)

2.56 mM (for D-

glucose)

Aspergillus niger UAF-

1
[11]

25 mmol L⁻¹ (for D-

glucose)

Aspergillus niger

NFCCP
[12]

6.91 mM Pseudomonas sp. [15]

72 mM Actinomyces sp. [15]

19.6 mM Penicillium notatum [16]

2.97 µM Not Specified [17]

Maximum Velocity

(Vₘₐₓ)
43.5 U mg⁻¹ protein

Aspergillus niger UAF-

1
[11]
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1.2 U Pseudomonas sp. [15]

0.7 U Actinomyces sp. [15]

7.5 mM/min Penicillium notatum [16]

1.35 mM/s Not Specified [17]

Activation Energy (Eₐ) 15.46 kJ mol⁻¹
Aspergillus niger UAF-

1
[11]

23.95 kJ mol⁻¹ Pseudomonas sp. [15]

39.5 kJ mol⁻¹ Actinomyces sp. [15]

Table 2: Inhibitors of Glucose Oxidase

Inhibitor Concentration Effect Reference

Ag⁺ 1 mM Obvious inhibition [10]

Co²⁺ 1 mM Obvious inhibition [10]

Hg²⁺ 1 mM Obvious inhibition [10]

H₂O₂ 200 mM
40% loss of activity

(competitive inhibitor)
[10]

Cu²⁺ Not specified 56.5% inhibition [13]

Ag²⁺ Not specified 48% inhibition [13]

Experimental Protocols
Early research on glucose oxidase relied on a variety of methods to isolate, purify, and

characterize the enzyme.

5.1. Enzyme Isolation and Purification

A general protocol for the isolation and purification of intracellular glucose oxidase from fungal

sources like Aspergillus niger involved the following steps:
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Culture and Fermentation: The fungal strain is cultured in a suitable growth medium

containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals. The

fermentation is carried out under controlled conditions of pH (around 5.5) and temperature

(around 30°C) for a specific period (e.g., 36 hours) with agitation.[11]

Mycelium Extraction: The fungal mycelium is harvested from the fermentation broth by

filtration.

Cell Lysis: The harvested mycelial cells are disrupted to release the intracellular enzyme.

This can be achieved by physical methods such as grinding with sand or using a

homogenizer.

Ammonium Sulfate Precipitation: The crude cell extract is subjected to fractional precipitation

with ammonium sulfate to concentrate the glucose oxidase.

Chromatography: The partially purified enzyme is further purified using chromatographic

techniques. This typically involves:

Anion-Exchange Chromatography: Using a resin like DEAE-cellulose to separate proteins

based on charge.

Gel Filtration (Size-Exclusion Chromatography): Using a medium like Sephadex G-150 to

separate proteins based on their molecular size.[12]

5.2. Enzyme Activity Assays

Several methods were employed to determine the activity of glucose oxidase.

Manometric Method: This was one of the earliest methods used by Müller. The consumption

of oxygen during the reaction was measured using a mercury manometer connected to a

sealed reaction vessel containing the enzyme solution and glucose.[1]

Colorimetric Methods: These methods became widely used and are often based on the

detection of hydrogen peroxide produced during the reaction.

Coupled Peroxidase Assay: The H₂O₂ produced is used by a second enzyme, horseradish

peroxidase (HRP), to oxidize a chromogenic substrate.
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Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM sodium

phosphate), D-glucose, HRP, the chromogenic substrate (e.g., o-dianisidine or 4-

aminoantipyrine with phenol), and the glucose oxidase sample.[15][18]

Measurement: The formation of the colored product is measured spectrophotometrically at

a specific wavelength (e.g., 505 nm for the product of 4-aminoantipyrine and phenol).[3]

The rate of color formation is proportional to the glucose oxidase activity.

Oxygen Electrode Method: The rate of oxygen depletion in the reaction mixture is measured

directly using an amperometric oxygen electrode, such as a Clark cell.[5][18]

5.3. Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) were

determined by measuring the initial reaction rate at various substrate (D-glucose)

concentrations while keeping the enzyme concentration constant. The data were then plotted

using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[11]

[15]

Visualizations
6.1. Experimental Workflow for Glucose Oxidase Characterization
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Caption: Generalized workflow for the production, purification, and characterization of glucose
oxidase.

6.2. Catalytic Mechanism of Glucose Oxidase
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Caption: The Ping-Pong Bi Bi catalytic mechanism of glucose oxidase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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